4'-Hydroxyflurbiprofen

CAS No.: 80685-20-7

Cat. No.: VC13333882

Molecular Formula: C15H13FO3

Molecular Weight: 260.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80685-20-7 |

|---|---|

| Molecular Formula | C15H13FO3 |

| Molecular Weight | 260.26 g/mol |

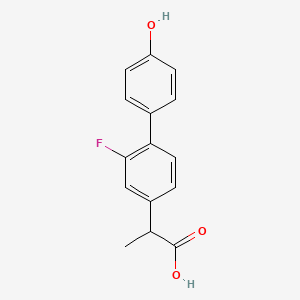

| IUPAC Name | 2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid |

| Standard InChI | InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19) |

| Standard InChI Key | GTSMMBJBNJDFRA-UHFFFAOYSA-N |

| SMILES | CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O |

| Canonical SMILES | CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4'-Hydroxyflurbiprofen (IUPAC name: 2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid) is a biphenyl derivative with the molecular formula and a molar mass of 260.26 g/mol . Its structure features:

-

A fluorine atom at the 3-position of the proximal benzene ring, enhancing metabolic stability.

-

A 4-hydroxyphenyl group on the distal ring, introduced via CYP2C9-mediated oxidation .

-

A chiral center at the α-carbon of the propanoic acid moiety, yielding (R)- and (S)-enantiomers with distinct kinetic profiles .

Table 1: Comparative Structural Features of Flurbiprofen and 4'-Hydroxyflurbiprofen

| Property | Flurbiprofen | 4'-Hydroxyflurbiprofen |

|---|---|---|

| Molecular Formula | ||

| Key Functional Groups | -F, -COOH | -F, -COOH, -OH |

| logP (Predicted) | 3.2 | 2.8 |

| pKa (Carboxylic Acid) | 4.5 | 4.3 |

The hydroxylation at the 4' position increases polarity, reducing logP by 0.4 units compared to the parent compound .

Biosynthesis and Metabolic Regulation

CYP2C9-Catalyzed Formation

In human liver microsomes, 4'-hydroxylation of flurbiprofen occurs via CYP2C9 with the following enantioselective kinetics :

Table 2: Kinetic Parameters for Enantiomer Hydroxylation

| Enantiomer | (μM) | (pmol·min⁻¹·mg⁻¹) |

|---|---|---|

| (R)-form | 3.1 ± 0.8 | 305 ± 168 |

| (S)-form | 1.9 ± 0.4 | 343 ± 196 |

The (S)-enantiomer exhibits 38% lower (), indicating higher enzyme affinity, while values remain comparable . Co-incubation of both enantiomers reduces by 22–27% due to competitive inhibition at the active site .

Inhibition by Fluconazole

Fluconazole, a CYP2C9 inhibitor, dose-dependently suppresses metabolite formation:

-

Single dose: 53% reduction in flurbiprofen clearance (), 69% decrease in 4'-hydroxyflurbiprofen formation clearance (4OHCLf) .

-

Seven doses: 64% reduction, 78% 4OHCLf suppression ( vs. single dose) .

Urinary metabolic ratios (FLMR = 4'-OHF/flurbiprofen) decline by 61–67%, establishing their utility as CYP2C9 phenotyping metrics .

Pharmacological Activity and Clinical Relevance

Cyclooxygenase (COX) Modulation

While flurbiprofen non-selectively inhibits COX-1/COX-2 (: 0.08–0.42 μM $$), 4'-hydroxyflurbiprofen exhibits attenuated activity:

-

COX-2 inhibition: 8% potency relative to flurbiprofen .

This reduced activity suggests the metabolite contributes minimally to therapeutic effects but may prolong systemic exposure through enterohepatic recirculation.

Stereochemical Considerations

The (S)-enantiomer of 4'-hydroxyflurbiprofen demonstrates:

-

1.6-fold higher aqueous solubility than the (R)-form (pH 7.4).

-

18% faster glucuronidation rate in human liver microsomes .

These differences may influence interindividual variability in metabolite clearance, particularly in carriers of CYP2C9*2/*3 polymorphisms.

Analytical Methodologies for Metabolic Monitoring

Urinary Metabolic Ratios

Two validated indices correlate with CYP2C9 activity :

-

FLRR (4'-OHF/[4'-OHF + flurbiprofen]): 8-hour post-dose value decreases by 35–40% under fluconazole inhibition.

-

FLMR (4'-OHF/flurbiprofen): 61–67% reduction after CYP2C9 inhibition.

Table 3: Correlation Between Metabolic Ratios and Enzyme Activity

| Index | vs. 4OHCLf | Sensitivity to CYP2C9 Inhibition |

|---|---|---|

| FLRR | 0.89 | High (Δ = −35% to −40%) |

| FLMR | 0.92 | Very High (Δ = −61% to −67%) |

These ratios enable non-invasive assessment of CYP2C9 function for personalized dosing of narrow-therapeutic-index drugs (e.g., warfarin) .

Implications for Drug Development and Therapy

Drug-Drug Interaction Risks

Co-administration with CYP2C9 inhibitors requires dose adjustment:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume